5-Fluoro-1-naphthoic acid
Overview
Description
5-Fluoro-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₇FO₂ and a molecular weight of 190.17 g/mol . It is a derivative of naphthalene, where a fluorine atom is substituted at the 5th position of the naphthoic acid structure. This compound is known for its applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluoro-1-naphthoic acid, is known to inhibit yersinia ptp yoph
Mode of Action
It’s structurally similar compound, fluorouracil, is known to interfere with dna synthesis by blocking the thymidylate synthase conversion of deoxyuridylic acid to thymidylic acid
Biochemical Pathways
Non-coding rnas have been found to play a central role in the response of patients to fluorouracil, a structurally similar compound . These transcripts can affect cell response to Fluorouracil by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s structurally similar compound, fluorouracil, is known to be poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, primarily due to swift catabolism in the liver .
Result of Action
It’s structurally similar compound, fluorouracil, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Safety data sheets recommend avoiding dust formation, ingestion, and inhalation of the compound, and suggest that it should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-1-naphthoic acid can be synthesized through several methods. One common synthetic route involves the fluorination of 1-naphthoic acid. This process typically uses reagents such as fluorine gas or other fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
5-Fluoro-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-naphthoic acid: Another fluorinated naphthoic acid with the fluorine atom at the 4th position.
1-Naphthoic acid: The parent compound without the fluorine substitution.
Uniqueness
5-Fluoro-1-naphthoic acid is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
5-fluoronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQPQHYIHFBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566590 | |
Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-04-6 | |
Record name | 5-Fluoro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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